Cas no 2229409-85-0 (3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol)
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol
- EN300-1784966
- 2229409-85-0
-
- Inchi: 1S/C10H11N3O/c14-10(4-11-5-10)7-1-2-8-9(3-7)13-6-12-8/h1-3,6,11,14H,4-5H2,(H,12,13)
- InChI Key: ZDEZFCDJTYTBAF-UHFFFAOYSA-N
- SMILES: OC1(C2=CC=C3C(=C2)NC=N3)CNC1
Computed Properties
- Exact Mass: 189.090211983g/mol
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 60.9Ų
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784966-0.05g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1784966-0.1g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1784966-0.25g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1784966-0.5g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1784966-1.0g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1784966-2.5g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1784966-5.0g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1784966-10.0g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1784966-1g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1784966-5g |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol |
2229409-85-0 | 5g |
$3396.0 | 2023-09-19 |
3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol
Comprehensive Overview of 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol (CAS No. 2229409-85-0): Properties, Applications, and Research Insights
The compound 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol (CAS No. 2229409-85-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. This heterocyclic molecule combines a benzodiazole moiety with an azetidin-3-ol ring, offering a versatile scaffold for drug discovery and chemical synthesis. Researchers are particularly interested in its role as a building block for bioactive molecules, given its ability to modulate biological targets.
In the context of current trends, 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol aligns with the growing demand for small-molecule therapeutics and precision medicine. Its structural complexity makes it a candidate for addressing challenges in drug delivery systems and enzyme inhibition. The compound's CAS No. 2229409-85-0 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and organic synthesis.
From a synthetic perspective, the incorporation of the azetidin-3-ol ring enhances the compound's stability and bioavailability, which are critical factors in pharmacokinetic optimization. The benzodiazole component, on the other hand, contributes to its aromatic interactions and potential as a fluorescence probe. These properties are highly sought after in the development of diagnostic tools and therapeutic agents.
The rise of AI-driven drug discovery has further amplified interest in 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol. Computational models often highlight its molecular docking potential, making it a subject of virtual screening studies. Additionally, its CAS No. 2229409-85-0 is commonly referenced in patents related to neurological disorders and anti-inflammatory drugs, underscoring its therapeutic versatility.
Environmental and green chemistry considerations also play a role in the compound's appeal. Researchers are exploring sustainable synthesis routes for 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol to minimize waste and energy consumption. This aligns with global initiatives for eco-friendly chemical production, a topic frequently searched in conjunction with heterocyclic compounds.
In summary, 3-(1H-1,3-benzodiazol-5-yl)azetidin-3-ol (CAS No. 2229409-85-0) represents a promising avenue for interdisciplinary research. Its applications span drug development, material science, and environmental sustainability, making it a compound of enduring interest in both academic and industrial settings.
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